molecular formula C27H29N3O4S B12136682 (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12136682
M. Wt: 491.6 g/mol
InChI Key: NSPBHRCDWFVPMF-MOHJPFBDSA-N
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Description

(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a benzylidene group, a heptyloxy group, and a methoxy group attached to a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazine ring system.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with an appropriate benzaldehyde derivative.

    Attachment of the Heptyloxy and Methoxy Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate alkyl halides or alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both heptyloxy and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H29N3O4S/c1-3-4-5-6-10-15-34-22-14-13-20(17-23(22)33-2)18-24-26(32)30-27(35-24)28-25(31)21(29-30)16-19-11-8-7-9-12-19/h7-9,11-14,17-18H,3-6,10,15-16H2,1-2H3/b24-18-

InChI Key

NSPBHRCDWFVPMF-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

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